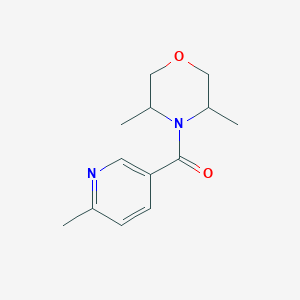![molecular formula C17H25NO3 B7593179 2,4-dimethyl-N-[3-(oxolan-3-ylmethoxy)propyl]benzamide](/img/structure/B7593179.png)
2,4-dimethyl-N-[3-(oxolan-3-ylmethoxy)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethyl-N-[3-(oxolan-3-ylmethoxy)propyl]benzamide, also known as DMOAPB, is a chemical compound that has been studied for its potential use in scientific research. It is a member of the benzamide family and has a molecular weight of 277.36 g/mol.
Wirkmechanismus
2,4-dimethyl-N-[3-(oxolan-3-ylmethoxy)propyl]benzamide acts as a selective agonist for the sigma-1 receptor, meaning that it binds to and activates this receptor. The exact mechanism of action of 2,4-dimethyl-N-[3-(oxolan-3-ylmethoxy)propyl]benzamide on the sigma-1 receptor is not fully understood, but it is thought to modulate calcium signaling and promote neuroprotection.
Biochemical and physiological effects:
2,4-dimethyl-N-[3-(oxolan-3-ylmethoxy)propyl]benzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can enhance the survival of cells under stress conditions and protect against oxidative damage. In vivo studies have shown that 2,4-dimethyl-N-[3-(oxolan-3-ylmethoxy)propyl]benzamide can improve cognitive function and reduce pain perception in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4-dimethyl-N-[3-(oxolan-3-ylmethoxy)propyl]benzamide in lab experiments is that it is a selective agonist for the sigma-1 receptor, meaning that it can be used to specifically investigate the function of this receptor. However, one limitation is that its effects on other receptors or physiological processes may not be fully understood.
Zukünftige Richtungen
There are several future directions for research on 2,4-dimethyl-N-[3-(oxolan-3-ylmethoxy)propyl]benzamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further investigation into the mechanism of action of 2,4-dimethyl-N-[3-(oxolan-3-ylmethoxy)propyl]benzamide on the sigma-1 receptor could provide insight into the role of this receptor in various physiological processes. Finally, the development of more selective agonists for the sigma-1 receptor could lead to the development of more effective therapeutic agents.
Synthesemethoden
2,4-dimethyl-N-[3-(oxolan-3-ylmethoxy)propyl]benzamide can be synthesized through a multistep process that involves the reaction of 2,4-dimethylbenzoic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with 3-(oxolan-3-ylmethoxy)propylamine to form the amide product.
Wissenschaftliche Forschungsanwendungen
2,4-dimethyl-N-[3-(oxolan-3-ylmethoxy)propyl]benzamide has been studied for its potential use as a tool for investigating the function of certain receptors in the brain. Specifically, it has been shown to bind to the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception, mood regulation, and memory formation. 2,4-dimethyl-N-[3-(oxolan-3-ylmethoxy)propyl]benzamide has been used in in vitro and in vivo experiments to investigate the role of the sigma-1 receptor in these processes.
Eigenschaften
IUPAC Name |
2,4-dimethyl-N-[3-(oxolan-3-ylmethoxy)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-13-4-5-16(14(2)10-13)17(19)18-7-3-8-20-11-15-6-9-21-12-15/h4-5,10,15H,3,6-9,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCBVWMMSZBXKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCCCOCC2CCOC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-[3-(oxolan-3-ylmethoxy)propyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B7593098.png)


![[3-(2-Methoxyphenyl)-1-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7593122.png)
![[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7593124.png)
![[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(1H-indazol-7-yl)methanone](/img/structure/B7593129.png)
![Imidazo[1,2-a]pyrazin-8-yl(piperidin-1-yl)methanone](/img/structure/B7593149.png)
![3-Azaspiro[5.5]undecan-3-yl(imidazo[1,2-a]pyrazin-8-yl)methanone](/img/structure/B7593155.png)

![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2,4-difluoro-N-methylbenzamide](/img/structure/B7593190.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2-(4-fluorophenyl)-N-methylacetamide](/img/structure/B7593195.png)
![N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide](/img/structure/B7593200.png)
![2-(cyclohexen-1-yl)-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylacetamide](/img/structure/B7593208.png)